molecular formula C14H22ClN3O3 B2981313 (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride CAS No. 1396881-20-1

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride

Cat. No.: B2981313
CAS No.: 1396881-20-1
M. Wt: 315.8
InChI Key: YHWCZPOTKGEHFM-UHFFFAOYSA-N
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Description

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a cyclopropyl-hydroxyethyl group and an isoxazole ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-cyclopropyl-2-hydroxyethyl chloride under basic conditions to form the substituted piperazine intermediate.

    Isoxazole Ring Formation: The next step involves the synthesis of the 5-methylisoxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the isoxazole ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and purity. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The ketone or aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (potassium permanganate).

    Reducing Agents: NaBH4, LiAlH4 (lithium aluminium hydride).

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride can be used to study the interactions of piperazine and isoxazole derivatives with biological targets, potentially leading to the discovery of new bioactive compounds.

Medicine

This compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the isoxazole ring can modulate enzyme activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4-(2-Hydroxyethyl)piperazin-1-yl)(4-piperidinyl)methanone: Similar structure but lacks the isoxazole ring.

    (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone: Similar but with different substitution on the isoxazole ring.

Uniqueness

The uniqueness of (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.ClH/c1-10-8-12(15-20-10)14(19)17-6-4-16(5-7-17)9-13(18)11-2-3-11;/h8,11,13,18H,2-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWCZPOTKGEHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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